REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH3:11])C=CC=C[CH:6]=1.[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.B(Cl)(Cl)Cl.[OH2:24]>>[NH2:17][C:16]1[CH:18]=[CH:19][C:13]([Br:12])=[CH:14][C:15]=1[C:6](=[O:24])[CH2:5][CH3:11] |f:0.1.2.3|
|
Name
|
|
Quantity
|
775 mg
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
under efficient stirring for ˜30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was purged with N2 until no more smoke
|
Type
|
ADDITION
|
Details
|
Propioitrile (1.88 mL, 25.6 mmol) was added
|
Type
|
TEMPERATURE
|
Details
|
to raise to no great than 45° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated at 63° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
maintained at 63° C. for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to give a homogeneous solution
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2
|
Type
|
TEMPERATURE
|
Details
|
at reflux over 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for an additional 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to purge
|
Type
|
CUSTOM
|
Details
|
the reaction with N2
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 55° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
separation into two layers
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude solid
|
Type
|
CUSTOM
|
Details
|
The residue was purified though column chromatography (0-50% EtOAc/Heptane gradient)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)Br)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 mg | |
YIELD: PERCENTYIELD | 10.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |